2-(Aminomethyl)-6-methylaniline
Description
2-(Aminomethyl)-6-methylaniline is an aromatic amine with a molecular formula of C₈H₁₂N₂, featuring an aminomethyl group (-CH₂NH₂) at the ortho position (C2) and a methyl group (-CH₃) at the meta position (C6) relative to the aromatic amine (-NH₂). This compound is structurally distinct due to its dual substitution pattern, which influences its electronic properties, solubility, and reactivity. For example, it has been utilized in multi-step syntheses involving coupling reactions with benzaldehyde derivatives and amines to generate complex molecules, as evidenced by LCMS data (m/z 245 [M+H]⁺) and HPLC retention times (0.75 minutes under specific conditions) .
Properties
CAS No. |
911845-89-1 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
2-(aminomethyl)-6-methylaniline |
InChI |
InChI=1S/C8H12N2/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5,9-10H2,1H3 |
InChI Key |
XKVRYNGNXDBLEZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)CN)N |
Canonical SMILES |
CC1=C(C(=CC=C1)CN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 2-(Aminomethyl)-6-methylaniline differ primarily in substituent groups, which significantly affect their chemical behavior, applications, and regulatory status. Below is a detailed comparison:
Substituent Variations and Molecular Properties
Reactivity and Functional Group Impact
- Electron-Withdrawing Groups (Cl, NO₂): 2-Chloro-6-methylaniline and 2-Methyl-6-nitroaniline exhibit reduced nucleophilicity due to electron-withdrawing substituents, making them suitable for electrophilic substitution reactions in agrochemicals or explosives .
- Electron-Donating Groups (CH₃, CH₂NH₂): 2-(Aminomethyl)-6-methylaniline and 2-Ethyl-6-methylaniline are more nucleophilic, favoring condensation or coupling reactions. The aminomethyl group in the former enhances its utility in forming Schiff bases or metal complexes .
- Hydroxyl Group :
Regulatory and Industrial Relevance
- Agrochemical Metabolites :
- Pharmaceutical Synthesis: 2-(Aminomethyl)-6-methylaniline is employed in multi-step syntheses of bioactive molecules, validated by LCMS and HPLC data .
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